Structural Uniqueness: Cyclohexenylethyl Substituent vs. Saturated and Aryl Picolinamide Analogs
The target compound features a cyclohex-1-en-1-yl ethyl substituent, which is structurally distinct from the cyclohexyl, cyclohexylmethyl, phenyl, and substituted phenyl amine variants that dominate the exemplified compound lists in major picolinamide PIM kinase patents. Unlike fully saturated cyclohexyl analogs, the single endocyclic double bond in the cyclohexenyl ring reduces conformational flexibility, constrains the orientation of the ethyl linker, and introduces a site for potential metabolic epoxidation. In contrast to aryl-substituted picolinamides, the cyclohexenylethyl group lacks π-stacking capability and adopts a different three-dimensional shape. The molecular weight (262.33 g/mol, C₁₅H₁₉FN₂O) is intermediate within the class—lighter than typical biaryl-substituted picolinamides but heavier than simple methyl- or cyclopropyl-substituted variants [1].
| Evidence Dimension | Amine substituent identity and structural topology |
|---|---|
| Target Compound Data | 2-(cyclohex-1-en-1-yl)ethyl group; one endocyclic double bond; C₁₅H₁₉FN₂O (MW 262.33) |
| Comparator Or Baseline | Cyclohexyl, cyclohexylmethyl, phenyl, substituted-benzyl, and heterocyclyl-substituted picolinamides exemplified in AstraZeneca PIM patent applications [1]. Typical comparator MW ranges: 230–450 g/mol. |
| Quantified Difference | Qualitative structural difference. No direct biological comparison data available for this specific compound. |
| Conditions | Structural comparison based on 2D chemical structure analysis and patent compound exemplification lists. |
Why This Matters
A structurally distinct substitution pattern relative to heavily exemplified patent scaffolds is valuable for constructing proprietary SAR landscapes and identifying novel selectivity windows against off-target kinases.
- [1] Dakin, L., Dowling, J.E., Lamb, M.L., Read, J., Su, Q., Zheng, X. Chemical Compounds 251. U.S. Patent Application No. 20150051185, assigned to AstraZeneca AB. Published February 19, 2015. Generic Formula I and exemplified compound tables. View Source
